Hythiemoside A
Overview
Description
Hythiemoside A is a naturally occurring plant secondary metabolite belonging to the Gentioside family. It is a glycoside compound, consisting of a glycoside moiety and a biologically active aglycone moiety. This compound is primarily isolated from the herb Siegesbeckia orientalis, which is known for its medicinal properties .
Mechanism of Action
Target of Action
Hythiemoside A is a compound found in the plant Sigesbeckia orientalis L It’s known that the plant sigesbeckia orientalis l, which contains this compound, has been used for treating inflammatory disorders .
Mode of Action
It’s known that sigesbeckia orientalis l, which contains this compound, has anti-inflammatory effects
Biochemical Pathways
Given the anti-inflammatory effects of sigesbeckia orientalis l, it’s plausible that this compound may influence pathways related to inflammation
Preparation Methods
Synthetic Routes and Reaction Conditions: The extraction of Hythiemoside A typically involves plant extraction techniques. Researchers isolate this compound from the aerial parts of Siegesbeckia orientalis using solvents such as dimethyl sulfoxide, pyridine, methanol, and ethanol . A large-scale synthesis of this compound has not yet been established, and it is primarily obtained through natural extraction methods .
Industrial Production Methods: Currently, there are no industrial production methods for this compound. The compound is mainly produced in small quantities for research purposes through extraction from the plant source.
Chemical Reactions Analysis
Types of Reactions: Hythiemoside A undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its biological activity.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate and hydrogen peroxide are used to introduce oxygen-containing functional groups into the compound.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are employed to reduce specific functional groups within the molecule.
Substitution: Substitution reactions often involve reagents like halogens and nucleophiles to replace specific atoms or groups within the compound.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions can produce deoxygenated analogs.
Scientific Research Applications
Hythiemoside A has a wide range of scientific research applications, including:
Chemistry: It is used as a reference compound in the study of glycosides and diterpenoids.
Biology: this compound is studied for its biological activities, including anti-inflammatory, immunomodulatory, and anticancer properties.
Medicine: The compound has potential therapeutic applications in treating inflammatory diseases, cancer, and other medical conditions.
Comparison with Similar Compounds
Hythiemoside A is part of the ent-pimarane-type diterpenoids family, which includes several similar compounds:
Darutoside: A glycoside compound with similar anti-inflammatory and anticancer properties.
Darutigenol: Another ent-pimarane-type diterpenoid with comparable biological activities.
ent-(15R),16,19-trihydroxypimar-8(14)-ene 19-O-β-D-glucopyranoside: A structurally related compound with similar pharmacological effects.
Uniqueness: this compound stands out due to its unique combination of glycoside and aglycone moieties, which contribute to its distinct biological activities. Its ability to modulate specific molecular targets and pathways makes it a valuable compound for scientific research and potential therapeutic applications .
Properties
IUPAC Name |
[(2R)-2-[(2S,4aR,4bS,7R,8aS)-2,4b,8,8-tetramethyl-7-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4,4a,5,6,7,8a,9,10-octahydro-3H-phenanthren-2-yl]-2-hydroxyethyl] acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H46O9/c1-15(30)35-14-20(31)27(4)10-8-17-16(12-27)6-7-19-26(2,3)21(9-11-28(17,19)5)37-25-24(34)23(33)22(32)18(13-29)36-25/h12,17-25,29,31-34H,6-11,13-14H2,1-5H3/t17-,18-,19-,20+,21-,22-,23+,24-,25+,27+,28+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ITRHSIFUIWDEGO-CHUAXZJFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC(C1(CCC2C(=C1)CCC3C2(CCC(C3(C)C)OC4C(C(C(C(O4)CO)O)O)O)C)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC[C@@H]([C@]1(CC[C@@H]2C(=C1)CC[C@H]3[C@]2(CC[C@H](C3(C)C)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)C)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H46O9 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
526.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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